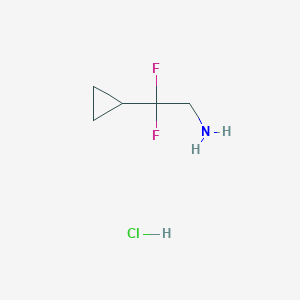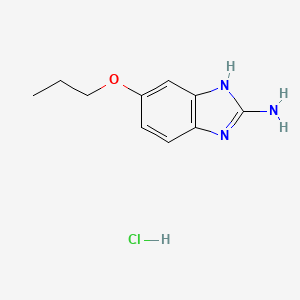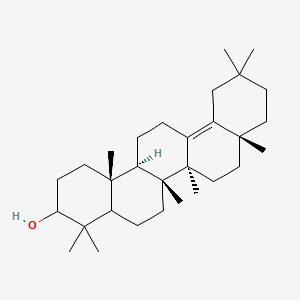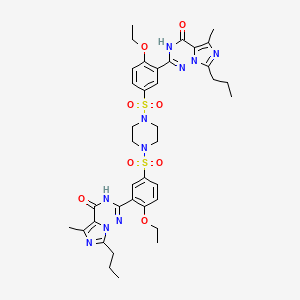
N1-Feruloylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Feruloylspermidine is an organic compound belonging to the class of hydroxycinnamic acids and derivatives. It is characterized by the presence of a ferulic acid moiety linked to spermidine, a polyamine. This compound is known for its antioxidant properties and has been detected in various plant sources, including microgreens like broccoli .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Feruloylspermidine typically involves the reaction of ferulic acid with spermidine. The process can be carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between ferulic acid and spermidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N1-Feruloylspermidine can undergo various chemical reactions, including:
Oxidation: The ferulic acid moiety can be oxidized to form quinones.
Reduction: The nitro group in ferulic acid can be reduced to an amine.
Substitution: The hydroxyl group in ferulic acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of feruloyl quinones.
Reduction: Formation of feruloyl amines.
Substitution: Formation of various feruloyl derivatives depending on the substituent used.
Scientific Research Applications
N1-Feruloylspermidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxycinnamic acid derivatives.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Industry: Potential use in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The mechanism of action of N1-Feruloylspermidine primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it may modulate the expression of genes involved in the inflammatory response, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N1-Caffeoylspermidine: Similar structure with a caffeic acid moiety instead of ferulic acid.
N1-p-Coumaroylspermidine: Contains a p-coumaric acid moiety.
N1,N10-Diferuloylspermidine: Contains two ferulic acid moieties linked to spermidine.
Uniqueness: N1-Feruloylspermidine is unique due to its specific antioxidant properties and its presence in certain plant sources. Its ability to modulate gene expression and its potential therapeutic applications further distinguish it from other similar compounds.
Properties
CAS No. |
70185-60-3 |
|---|---|
Molecular Formula |
C₁₇H₂₇N₃O₃ |
Molecular Weight |
321.41 |
Synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide |
Origin of Product |
United States |
Q1: What is the structural characterization of N1-Feruloylspermidine and its derivatives found in Microdesmis keayana roots?
A1: The research paper focuses on three newly discovered N1,N5,N10‐tris(4‐hydroxycinnamoyl)spermidines, which are derivatives of this compound. While the specific structural characterization of this compound itself is not provided, the study details the structures of its derivatives:
Q2: What were the radical-scavenging properties of the discovered compounds?
A2: The radical-scavenging abilities of keayanidines A, B, and C were evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical spectrophotometric assay. This assay measures the ability of antioxidants to donate hydrogen atoms or electrons to neutralize DPPH radicals. While the specific results weren't detailed in this Q&A format, the research paper provides insights into the radical-scavenging potential of these this compound derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


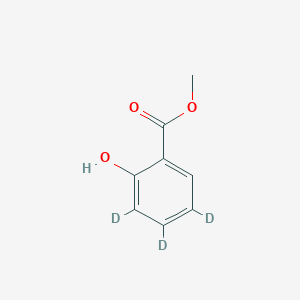
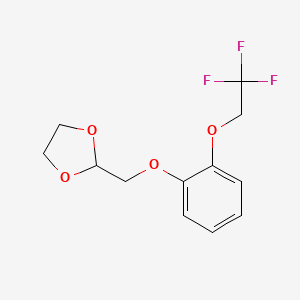
![N-[(Boc)amino]methylamine Hydrochloride](/img/structure/B1145378.png)
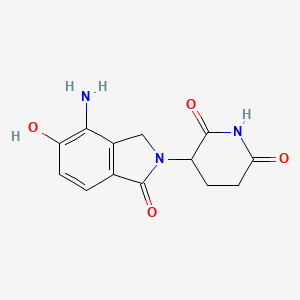
![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)
